

Sulfo-Cyanine5-alkyne properties

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Compound of Interest

Compound Name: CY5-YNE

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An In-depth Technical Guide to Sulfo-Cyanine5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5-alkyne is a water-soluble, far-red fluorescent dye that is a key reagent in bioconjugation and cellular imaging.^{[1][2]} As a member of the cyanine dye family, it is characterized by its high photostability, strong fluorescence, and a terminal alkyne group.^{[1][2]}^[3] The presence of sulfonate groups significantly enhances its water solubility, making it an ideal candidate for labeling biomolecules such as proteins, nucleic acids, and antibodies in aqueous environments without the need for organic co-solvents.^{[2][4][5][6]} Its fluorescence is pH-insensitive between pH 4 and 10, ensuring reliable performance in a variety of biological buffers.^{[1][7]}

The terminal alkyne group enables Sulfo-Cyanine5 to be covalently attached to azide-modified molecules through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[7][8][9]} This bioorthogonal reaction allows for precise labeling of target molecules in complex biological systems, including living cells.^[10] The resulting stable triazole linkage ensures that the fluorescent signal is robustly attached to the molecule of interest.^{[1][7]}

This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Sulfo-Cyanine5-alkyne for professionals in research and drug development.

Core Properties

The physical and chemical properties of Sulfo-Cyanine5-alkyne are summarized below. These properties are essential for designing experiments, preparing stock solutions, and ensuring the stability of the reagent.

Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₄₀ N ₃ NaO ₇ S ₂	[5]
Molecular Weight	701.83 g/mol (Varies by salt form, e.g., 787.96 g/mol)	[1][5]
Appearance	Dark blue solid	[11]
Solubility	High in Water, DMSO, DMF	[1][11]
Purity	≥95%	[1]

Spectroscopic Properties

The spectroscopic properties determine the optimal instrument settings for excitation and detection of Sulfo-Cyanine5 fluorescence. It is spectrally similar to other common far-red dyes like Alexa Fluor® 647 and DyLight® 649.[1]

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~646 - 651 nm	[1][2][12][13]
Emission Maximum (λ_{em})	~662 - 671 nm	[1][2][13][14]
Molar Extinction Coefficient (ϵ)	250,000 - 271,000 cm ⁻¹ M ⁻¹	[1][13][15]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[13][14][15]
Stokes Shift	~16 nm	[2]

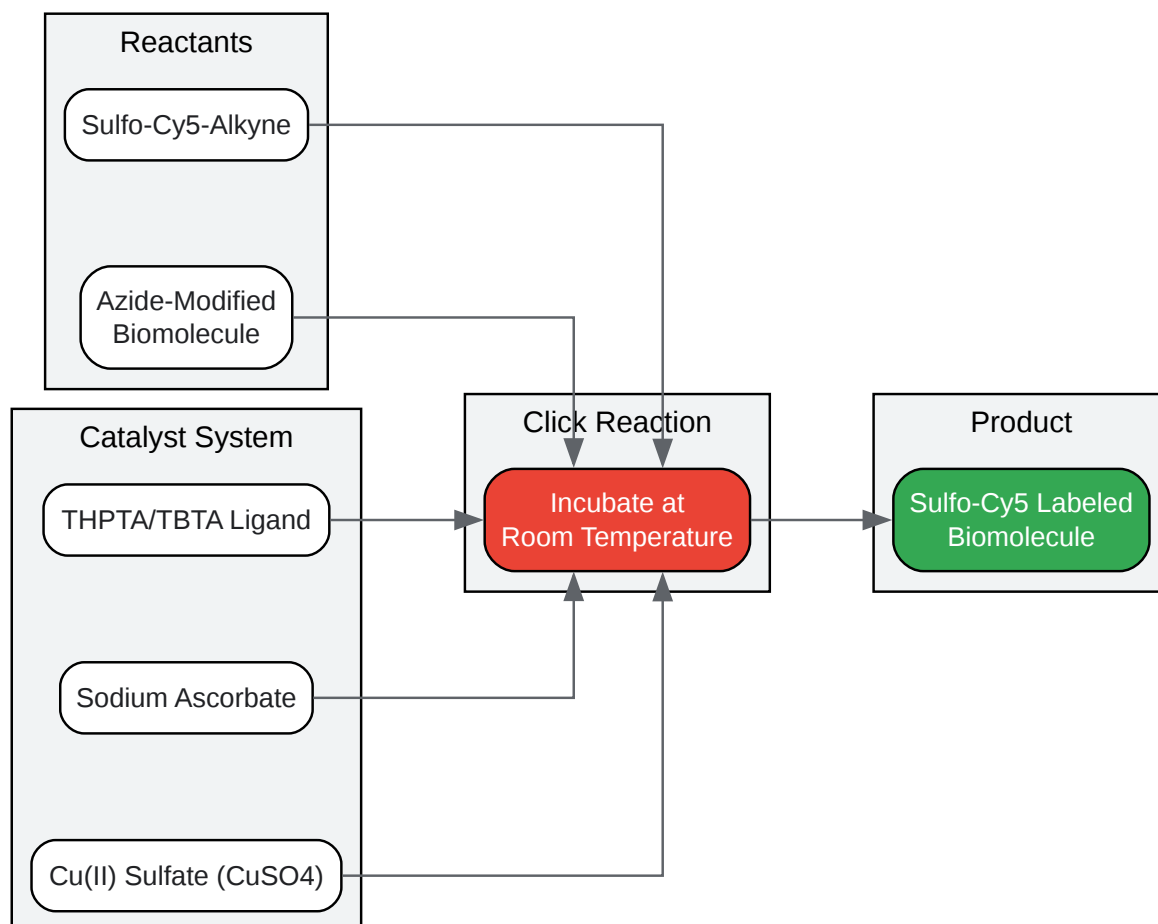
Experimental Protocols and Applications

Sulfo-Cyanine5-alkyne is primarily utilized in applications requiring fluorescent labeling of azide-containing biomolecules. Its high water solubility and bioorthogonal reactivity make it a versatile tool for various advanced research applications.^{[2][4][6]}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This is the most common application for alkyne-modified dyes. The reaction creates a stable covalent bond between the dye and an azide-modified target molecule.

Workflow for CuAAC Labeling



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Caption: General workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine5-alkyne via CuAAC.

Detailed Protocol for Labeling Proteins in Solution:

This protocol is a general starting point and may require optimization for specific proteins or applications.[\[10\]](#)[\[16\]](#)

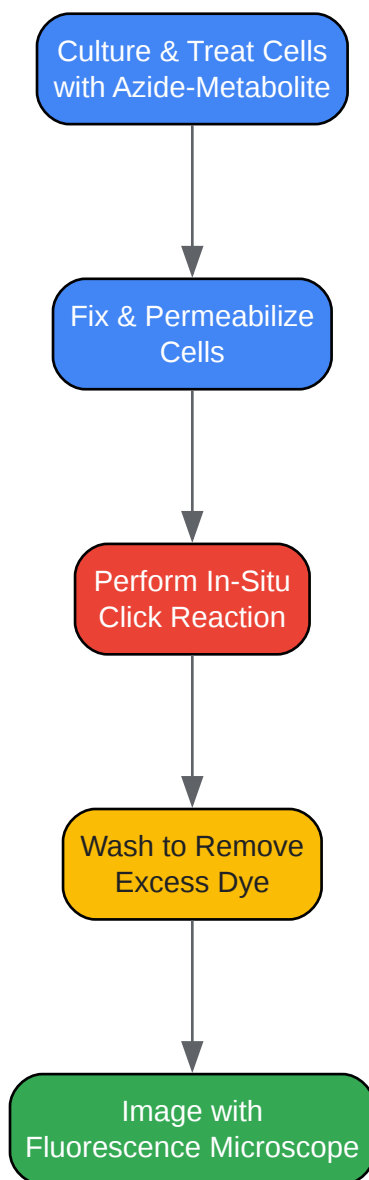
- Prepare Stock Solutions:
 - Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
 - Sulfo-Cy5-Alkyne: Prepare a 2.5 mM stock solution in water or DMSO.
 - Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
 - Ligand (THPTA): Prepare a 100 mM stock solution of the water-soluble ligand THPTA in deionized water. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.[\[10\]](#)
 - Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water immediately before use.
- Set up the Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - 50 µL of the protein solution.
 - 90 µL of PBS buffer.
 - 20 µL of the 2.5 mM Sulfo-Cy5-Alkyne stock solution.
 - Vortex briefly to mix.
- Initiate the Reaction:
 - Add 10 µL of the 100 mM THPTA ligand solution and vortex.

- Add 10 μ L of the 20 mM CuSO₄ solution and vortex.
- To start the reaction, add 10 μ L of the freshly prepared 300 mM sodium ascorbate solution.[10] Vortex immediately.
- Incubation:
 - Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Purification:
 - Remove the unreacted dye and catalyst components from the labeled protein conjugate. This is critical for accurate downstream quantification and to reduce background fluorescence.
 - Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to separate the labeled protein from smaller molecules.[17]

Fluorescence Microscopy

Sulfo-Cy5-alkyne is used to visualize the localization of azide-tagged biomolecules within fixed cells.[2][18]

Workflow for Cellular Imaging



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Caption: Standard workflow for fluorescence microscopy using Sulfo-Cyanine5-alkyne for cellular labeling.

Protocol Outline:

- Cell Culture and Labeling: Culture cells of interest and treat them with an azide-containing metabolic precursor (e.g., an azide-modified amino acid or sugar) to incorporate azides into biomolecules.

- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow the click chemistry reagents to enter the cell.
- **In-Situ Click Reaction:** Prepare the click reaction cocktail as described in section 3.1 and apply it directly to the fixed cells. Incubate in a dark, humidified chamber.
- **Washing:** Thoroughly wash the cells with PBS to remove unreacted reagents and reduce background signal.
- **Mounting and Imaging:** Mount the coverslip onto a microscope slide with an appropriate mounting medium (with DAPI for nuclear counterstaining if desired) and image using a fluorescence microscope equipped with a Cy5 filter set (e.g., Ex: 620-650 nm, Em: 660-680 nm).[19]

Flow Cytometry

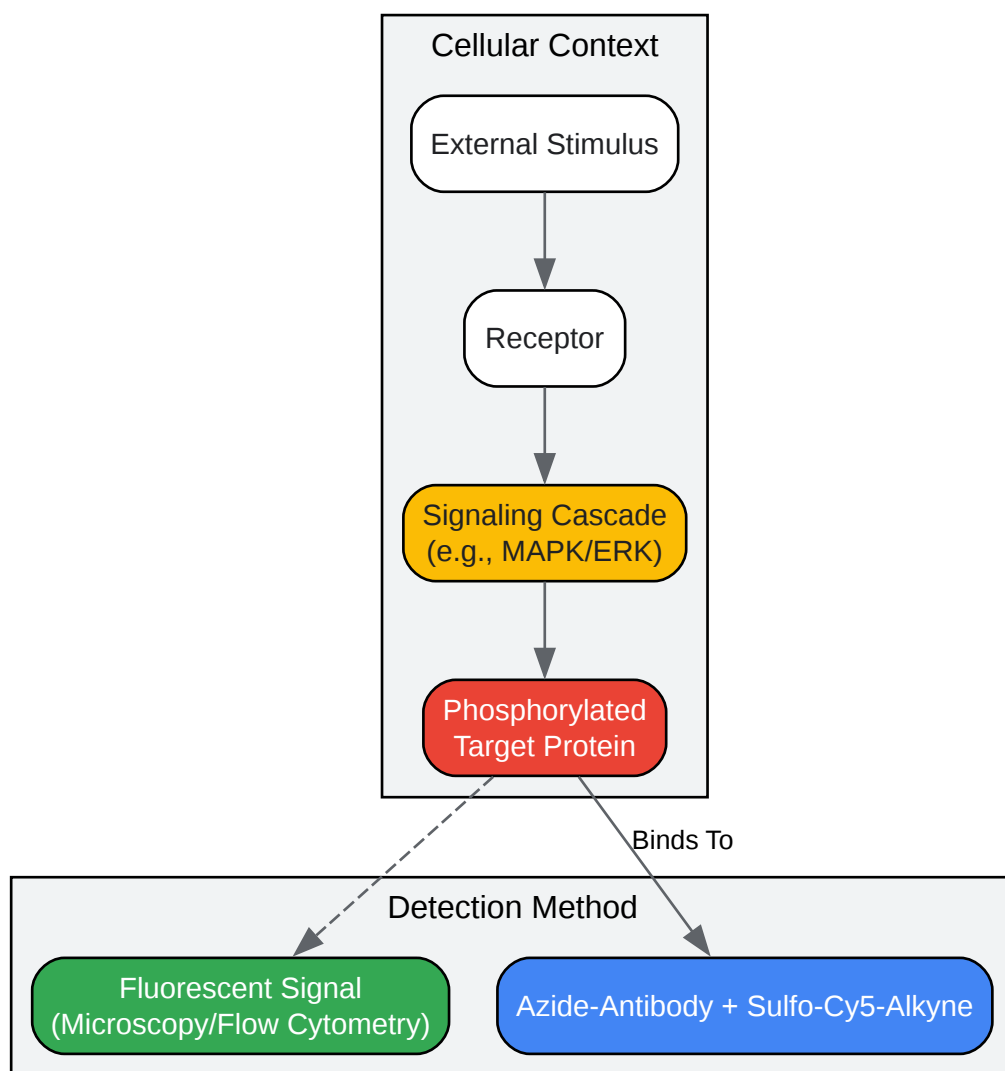
This technique allows for the quantification of labeled cells in a population. The protocol is similar to fluorescence microscopy but is performed on cells in suspension.[2]

- **Cell Preparation:** Harvest and wash cells that have been metabolically labeled with an azide precursor.
- **Fixation and Permeabilization:** Fix and permeabilize the cells in suspension using appropriate reagents.
- **Click Labeling:** Perform the click reaction by resuspending the cell pellet in the click chemistry cocktail.
- **Washing:** Wash the cells multiple times by centrifugation and resuspension in a suitable buffer (e.g., PBS with 1% FBS) to remove excess dye.
- **Analysis:** Analyze the labeled cell population on a flow cytometer using the appropriate laser for excitation (e.g., 633 nm or 647 nm laser) and a detector for far-red emission.[1]

Signaling Pathway Analysis

While Sulfo-Cy5-alkyne itself does not target a specific signaling pathway, it is a critical tool for creating fluorescent probes that do. For instance, an azide-modified antibody specific to a phosphorylated protein (e.g., pERK, pPI3K) can be labeled with Sulfo-Cy5-alkyne.[20] This fluorescent antibody can then be used in immunofluorescence or western blotting to visualize and quantify the activation of specific signaling pathways.

Conceptual Diagram of Pathway Detection



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Caption: Using a Sulfo-Cy5-labeled antibody to detect a phosphorylated target protein within a signaling cascade.

Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of Sulfo-Cyanine5-alkyne.

- Long-term Storage: Store at -20°C in the dark for up to 24 months.[6][21]
- Short-term Storage: Can be kept at room temperature for up to 3 weeks during transportation.[6][21]
- Handling: Avoid prolonged exposure to light to prevent photobleaching.[6][21] Prepare stock solutions in high-quality anhydrous DMSO or deionized water and store frozen, protected from light.

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